molecular formula C26H27FN4O2 B2711657 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 900006-32-8

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2711657
CAS No.: 900006-32-8
M. Wt: 446.526
InChI Key: SMJZUPSGZVNCRH-UHFFFAOYSA-N
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
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Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a complex organic compound characterized by its unique structural features that include dimethylamino and fluorophenyl groups, along with an indoline moiety. This compound has gained attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C26H27FN4O2
  • Molecular Weight : 446.5 g/mol
  • CAS Registry Number : 941914-31-4

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the dimethylamino group enhances solubility, potentially improving bioavailability and interaction with target sites. The fluorophenyl group may contribute to increased binding affinity due to the electronegativity of fluorine, which can influence the electronic properties of the compound.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing dimethylamino phenyl moieties have shown promising results in inhibiting the growth of various cancer cell lines, including pancreatic (Panc-1) and breast cancer (MDA-MB-231) cells.

In a study evaluating the effects of similar compounds, it was found that certain derivatives could completely disrupt colony growth in MDA-MB-231 cells at concentrations as low as 1 µM, highlighting their potency as potential anticancer agents .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been assessed using various assays. Notably, it has shown varying degrees of effectiveness against different cell lines:

  • Panc-1 Cells : Significant reduction in cell viability was observed.
  • MDA-MB-231 Cells : The compound exhibited strong antiproliferative activity, particularly noted in colony formation assays.

The structure–activity relationship (SAR) studies suggest that modifications to the molecular structure can significantly impact biological efficacy, indicating a need for further exploration into optimized derivatives .

Study 1: Antiproliferative Effects

A comparative study on a series of oxalamide derivatives demonstrated that those with electron-withdrawing groups like fluorine exhibited enhanced anticancer properties. The study specifically noted that compounds with similar structures to this compound showed promising results in inhibiting cell growth in vitro .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their effects. It was found that they could induce apoptosis in cancer cells through modulation of key signaling pathways, including those involved in cell cycle regulation and survival .

Data Tables

PropertyValue
Molecular FormulaC26H27FN4O2
Molecular Weight446.5 g/mol
CAS Registry Number941914-31-4
Anticancer ActivityEffective against Panc-1 and MDA-MB-231
Key Functional GroupsDimethylamino, Fluorophenyl, Indoline

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-30(2)22-13-7-19(8-14-22)24(31-16-15-18-5-3-4-6-23(18)31)17-28-25(32)26(33)29-21-11-9-20(27)10-12-21/h3-14,24H,15-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJZUPSGZVNCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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